molecular formula C13H20FNO5S B2367071 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide CAS No. 1334375-43-7

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2367071
CAS No.: 1334375-43-7
M. Wt: 321.36
InChI Key: GXGWYGKAINRQNZ-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core This can be achieved through electrophilic aromatic substitution reactions, where an ethoxy and fluoro group are introduced onto the benzene ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an enzyme inhibitor, useful in studying enzyme kinetics and mechanisms.

    Medicine: Potential therapeutic agent for treating diseases by inhibiting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO5S/c1-4-20-12-6-5-10(7-11(12)14)21(17,18)15-8-13(2,16)9-19-3/h5-7,15-16H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGWYGKAINRQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(COC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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